molecular formula C19H15ClO4 B2992948 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid CAS No. 938362-31-3

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic Acid

Cat. No.: B2992948
CAS No.: 938362-31-3
M. Wt: 342.78
InChI Key: ZWXIZOWBMNUTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxy group, and a naphthalen-1-ylmethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Sandmeyer Reaction: Replacement of the diazonium group with a chloro group.

    Methoxylation: Introduction of the methoxy group.

    Naphthalen-1-ylmethoxylation: Attachment of the naphthalen-1-ylmethoxy group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.

    Reduction: Formation of alcohols from the carboxylic acid group.

Scientific Research Applications

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-methoxybenzoic acid
  • 4-(naphthalen-1-ylmethoxy)benzoic acid
  • 3-chloro-4-(naphthalen-1-ylmethoxy)benzoic acid

Uniqueness

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-23-17-10-14(19(21)22)9-16(20)18(17)24-11-13-7-4-6-12-5-2-3-8-15(12)13/h2-10H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXIZOWBMNUTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.